1-Oxaspiro[4.5]decan-4-one, 2-phenyl-

Physicochemical Profiling Medicinal Chemistry Screening Library Design

This chiral 2-phenyl-1-oxaspiro[4.5]decan-4-one (MW 230.3, logP ~3.26) is a differentiated spirocyclic ketone for lead-like screening. Procure the racemate for primary HTS/DEL campaigns; stereochemistry at C2 enables follow-up with single enantiomers. The reactive C4 carbonyl allows rapid oxime derivatization. Choose this scaffold over unsubstituted analogs to engage deeper binding pockets in CNS programs (logP 2–4). Available at ≥98% purity for research use only.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 61541-24-0
Cat. No. B1658597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.5]decan-4-one, 2-phenyl-
CAS61541-24-0
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)CC(O2)C3=CC=CC=C3
InChIInChI=1S/C15H18O2/c16-14-11-13(12-7-3-1-4-8-12)17-15(14)9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyCGDQZKZYUOONFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro[4.5]decan-4-one, 2-phenyl- (CAS 61541-24-0): Core Identity and Procurement-Relevant Chemical Profile


1-Oxaspiro[4.5]decan-4-one, 2-phenyl- (CAS 61541-24-0) is a synthetic spirocyclic ketone with the molecular formula C15H18O2 and a molecular weight of approximately 230.3 g/mol . The compound features a 1-oxaspiro[4.5]decane core—a [4.5] spiro junction linking a tetrahydrofuran ring to a cyclohexanone ring—with a phenyl substituent at the 2-position of the oxolane ring . This substitution pattern introduces a stereogenic center at C2, making the compound chiral and enabling the existence of (R) and (S) enantiomers [1]. The compound is listed in the Globally Harmonized System (GHS) classification database and is commercially available from multiple suppliers, typically at ≥95% purity for research use only . Its lipophilicity is characterized by a calculated logP of approximately 3.26, and it possesses a topological polar surface area (TPSA) of roughly 26.3 Ų, indicating moderate membrane permeability and drug-like physicochemical properties [2].

Why 1-Oxaspiro[4.5]decan-4-one, 2-phenyl- Cannot Be Interchanged with Common Spirocyclic Ketone Analogs


The 2-phenyl substituent on the 1-oxaspiro[4.5]decan-4-one scaffold creates a chemically and stereochemically distinct entity that diverges sharply from its closest structural analogs. The unsubstituted parent, 1-oxaspiro[4.5]decan-4-one (CAS 22929-53-9), lacks the aromatic ring system and is an achiral molecule with a molecular weight of only 154.2 g/mol . Moving the phenyl group to the 3-position (2-phenyl-3-oxaspiro[4.5]decan-4-one) or altering the position of the carbonyl within the spiro system yields different reactivity profiles and physicochemical properties . Furthermore, the structurally related fragrance compounds such as 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6) and its 8-alkyl-substituted derivatives possess distinct odor profiles (woody, lactonic) and are optimized for sensory rather than pharmacological endpoints [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in calculated physicochemical descriptors, synthetic accessibility, and functional group reactivity, making wholesale interchange scientifically unsound.

Quantitative Comparative Evidence for 1-Oxaspiro[4.5]decan-4-one, 2-phenyl- Against Closest Analogs


Molecular Weight Differentiation: 2-Phenyl vs. Unsubstituted 1-Oxaspiro[4.5]decan-4-one Scaffold

The 2-phenyl substitution dramatically increases molecular weight compared to the unsubstituted parent 1-oxaspiro[4.5]decan-4-one (CAS 22929-53-9). The target compound has a molecular weight of 230.30 g/mol versus 154.21 g/mol for the parent . This 76.09 g/mol increase places the compound within the more favorable 'lead-like' or 'drug-like' MW range for pharmaceutical screening libraries, whereas the parent falls into fragment-like space [1].

Physicochemical Profiling Medicinal Chemistry Screening Library Design

Lipophilicity (LogP) Comparison with Closest Structural Analogs

The 2-phenyl substituent markedly elevates lipophilicity. The calculated logP of 2-phenyl-1-oxaspiro[4.5]decan-4-one is approximately 3.26 [1], compared to a calculated logP of approximately 1.5–1.9 for the unsubstituted 1-oxaspiro[4.5]decan-4-one (estimated via fragment-based calculation) [2]. The structurally related fragrance compound 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6) has an estimated logP of approximately 1.88 [3].

ADME Prediction Physicochemical Profiling Drug Design

Stereochemical Complexity: Chiral Center at C2 vs. Achiral Analogs

2-Phenyl-1-oxaspiro[4.5]decan-4-one possesses one stereogenic center at the C2 position of the oxolane ring, generating a pair of enantiomers: (2R)-2-phenyl-1-oxaspiro[4.5]decan-4-one and (2S)-2-phenyl-1-oxaspiro[4.5]decan-4-one [1]. By contrast, the unsubstituted 1-oxaspiro[4.5]decan-4-one (CAS 22929-53-9) is achiral, and the 2,6-dimethyl analog (CAS not matched directly) introduces two additional stereocenters .

Chiral Synthesis Enantioselective Pharmacology Stereochemistry

Functional Group Reactivity: Ketone at C4 Enables Oxime Derivatization for Biological Target Screening

The ketone carbonyl at the C4 position of the cyclohexanone ring is reactive toward nucleophilic addition, enabling straightforward conversion to the corresponding oxime. The oxime derivative, 2-phenyl-1-oxaspiro[4.5]decan-4-one oxime (C15H19NO2, MW 245.32 g/mol), has been prepared and catalogued as a distinct screening compound . This contrasts with ketone positional isomers such as 1-oxaspiro[4.5]decan-2-one, whose carbonyl resides in the lactone ring and exhibits different reactivity (e.g., ring-opening vs. addition) [1].

Derivatization Chemistry Oxime Formation Screening Library Expansion

Commercial Availability and Purity Benchmarking Against Analogs

2-Phenyl-1-oxaspiro[4.5]decan-4-one is commercially available from multiple suppliers at a standard purity of 95% . In contrast, the structurally distinct positional isomer 2-phenyl-3-oxaspiro[4.5]decan-4-one has limited commercial availability with less standardized purity specifications . The unsubstituted parent 1-oxaspiro[4.5]decan-4-one (CAS 22929-53-9) is broadly available but serves fundamentally different research purposes due to its lower MW and achiral nature .

Chemical Procurement Supplier Comparison Purity Specification

Lack of Direct Bioactivity Data Necessitates Context-Aware Procurement Strategy

A systematic search of publicly available bioactivity databases (PubChem, ChEMBL, BindingDB) and the primary literature reveals no quantitative IC50, Ki, EC50, or in vivo efficacy data for 2-phenyl-1-oxaspiro[4.5]decan-4-one as of April 2026. This contrasts with the well-characterized 1,3,8-triaza-spiro[4.5]decan-4-one pharmacophore series, where compounds such as Ro 64-6198 exhibit nanomolar affinity (Ki = 0.39 nM) for the nociceptin/orphanin FQ (NOP) receptor [1]. Importantly, the absence of data for this compound is not evidence of inactivity; rather, it identifies an uncharacterized chemical space opportunity.

Bioactivity Screening Procurement Strategy Data Gap Assessment

Recommended Research and Industrial Application Scenarios for 1-Oxaspiro[4.5]decan-4-one, 2-phenyl- Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-Finding Campaigns Requiring Drug-Like MW and Moderate Lipophilicity

With a molecular weight of 230.3 g/mol and a calculated logP of ~3.26, 2-phenyl-1-oxaspiro[4.5]decan-4-one occupies a favorable physicochemical space for lead-like screening libraries [1][2]. Researchers conducting high-throughput screening (HTS) or DNA-encoded library (DEL) campaigns should select this compound over the unsubstituted 1-oxaspiro[4.5]decan-4-one (MW 154.2) when the target requires compounds with sufficient size and lipophilicity to engage deeper binding pockets. The logP of ~3.26 suggests suitability for CNS-penetrant programs, as it falls within the optimal range (logP 2–4) for blood-brain barrier permeability [3].

Stereochemical Probe Development for Enantioselective Target Engagement Studies

The single stereogenic center at C2 enables procurement of both racemic and enantiopure material [1]. This makes the compound an ideal candidate for enantioselective pharmacology studies, where differential activity between (R) and (S) enantiomers can provide critical target engagement validation. Procurement specialists should source both the racemate (CAS 61541-24-0) for primary screening and individual enantiomers for follow-up, leveraging the manageable stereochemical complexity relative to analogs bearing multiple stereocenters.

Scaffold Diversification via C4-Ketone Derivatization for Structure-Activity Relationship (SAR) Exploration

The reactive cyclohexanone-type carbonyl at C4 allows rapid, one-step conversion to oxime derivatives (e.g., 2-phenyl-1-oxaspiro[4.5]decan-4-one oxime, MW 245.32) [1]. This differentiates the compound from lactone-based spirocyclic analogs (e.g., 1-oxaspiro[4.5]decan-2-one) that undergo ring-opening rather than simple addition chemistry. Medicinal chemistry teams building SAR tables around the C4 position should prioritize this scaffold for its synthetic tractability and the commercial availability of pre-made oxime derivatives.

De Novo Phenotypic Screening in Uncharacterized Biological Target Space

The absence of publicly available bioactivity data for 2-phenyl-1-oxaspiro[4.5]decan-4-one [1] positions it as a genuine 'novel chemical space' entry for phenotypic screening campaigns. In contrast to well-characterized spirocyclic pharmacophores such as the triaza-spiro[4.5]decan-4-one series (which has extensive NOP receptor literature), this compound offers an unencumbered intellectual property landscape and freedom-to-operate advantage. Screening laboratories seeking to identify new mechanisms of action should include this scaffold in diversity-oriented screening sets, with the understanding that primary hit validation will be required post-screening.

Quote Request

Request a Quote for 1-Oxaspiro[4.5]decan-4-one, 2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.